7-[2-(2,4-Dihydroxyphenyl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[2-(2,4-Dihydroxyphenyl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with a hydrazinylidene group, dihydroxyphenyl group, and a sulfonic acid group. These functional groups contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(2,4-Dihydroxyphenyl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid typically involves the condensation of 2,4-dihydroxybenzaldehyde with appropriate hydrazides under controlled conditions. The reaction is often carried out in the presence of organic solvents such as ethanol or methanol, and may require catalysts or acidic conditions to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent choice, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
7-[2-(2,4-Dihydroxyphenyl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the quinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and solvent choices to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinone derivatives, while reduction can produce hydrazine derivatives
Scientific Research Applications
7-[2-(2,4-Dihydroxyphenyl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Mechanism of Action
The mechanism of action of 7-[2-(2,4-Dihydroxyphenyl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid involves its interaction with various molecular targets and pathways. The hydrazone linkage and quinoline core allow the compound to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to downstream effects on cellular processes, such as apoptosis or inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-[2-(4-R-Benzoyl)hydrazinylidene]-4-oxobutanoic acids: These compounds share a similar hydrazinylidene functional group and exhibit comparable reactivity and biological activities.
Hydrazone-Schiff bases: These compounds also contain hydrazone linkages and are used in similar applications, such as enzyme inhibition and drug development.
Uniqueness
7-[2-(2,4-Dihydroxyphenyl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid is unique due to its combination of functional groups, which provide a diverse range of chemical reactivity and potential biological activities. The presence of both the quinoline core and the sulfonic acid group distinguishes it from other similar compounds, offering unique opportunities for research and application in various fields.
Properties
CAS No. |
163188-55-4 |
---|---|
Molecular Formula |
C15H11N3O6S |
Molecular Weight |
361.3 g/mol |
IUPAC Name |
7-[(2,4-dihydroxyphenyl)diazenyl]-8-hydroxyquinoline-5-sulfonic acid |
InChI |
InChI=1S/C15H11N3O6S/c19-8-3-4-10(12(20)6-8)17-18-11-7-13(25(22,23)24)9-2-1-5-16-14(9)15(11)21/h1-7,19-21H,(H,22,23,24) |
InChI Key |
IFQREELMOOOFRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)N=NC3=C(C=C(C=C3)O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.